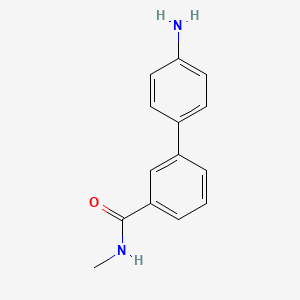

3-(4-Aminophenyl)-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16-14(17)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYJOGOGMBDLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716530 | |

| Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335041-46-7 | |

| Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Aminophenyl)-N-methylbenzamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(4-Aminophenyl)-N-methylbenzamide

Introduction

This compound is a valuable biphenyl carboxamide derivative that serves as a key building block in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a secondary amide, allows for diverse functionalization, making it a crucial intermediate in the synthesis of complex molecules, including kinase inhibitors and other pharmacologically active agents. This guide provides a detailed, field-proven protocol for the multi-step synthesis of this compound, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

The selected synthetic strategy is a robust three-step sequence involving an initial amide formation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, and concluding with a chemoselective nitro group reduction. This approach is advantageous as it utilizes commercially available starting materials and employs well-established, high-yielding reactions, avoiding the need for protecting groups on the aniline moiety which can complicate the synthesis.

Overall Synthetic Workflow

The synthesis proceeds through three distinct stages, beginning with the formation of a stable amide intermediate, followed by the construction of the core biphenyl structure, and culminating in the reduction to the final amine product.

Caption: High-level overview of the three-step synthesis pathway.

Part 1: Synthesis of Intermediate 1: 3-Bromo-N-methylbenzamide

The initial step involves the formation of the N-methylamide via a nucleophilic acyl substitution reaction. 3-Bromobenzoyl chloride is a highly reactive acylating agent where the electron-withdrawing carbonyl group makes the carbonyl carbon highly electrophilic. Methylamine, a primary amine, acts as the nucleophile, attacking the carbonyl carbon.[1][2] A base, such as triethylamine or pyridine, is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.[3]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-bromobenzoyl chloride (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of methylamine (1.1 eq, typically a 40% solution in water or 2M in THF) and triethylamine (1.2 eq) in DCM.

-

Add the methylamine solution dropwise to the cooled 3-bromobenzoyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-bromo-N-methylbenzamide.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| 3-Bromobenzoyl chloride | 219.46 | 1.0 |

| Methylamine (40% in H₂O) | 31.06 | 1.1 |

| Triethylamine | 101.19 | 1.2 |

| Dichloromethane (DCM) | 84.93 | Solvent |

Part 2: Suzuki-Miyaura Cross-Coupling to form 3-(4-Nitrophenyl)-N-methylbenzamide

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl systems.[4][5][6] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.[6][7] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][8] The nitro group on the boronic acid is stable under these conditions and serves as a precursor to the target amine.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol:

-

To a Schlenk flask, add 3-bromo-N-methylbenzamide (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting solid by column chromatography on silica gel to yield pure 3-(4-nitrophenyl)-N-methylbenzamide.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| 3-Bromo-N-methylbenzamide | 214.07 | 1.0 |

| 4-Nitrophenylboronic acid | 166.92 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 |

| 1,4-Dioxane / Water | - | Solvent |

Part 3: Chemoselective Reduction to this compound

The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, such as catalytic hydrogenation (H₂/Pd/C) or using tin(II) chloride, a reduction with iron powder in the presence of an electrolyte like ammonium chloride is often preferred in laboratory settings for its mild conditions, low cost, and high chemoselectivity.[9][10][11] This method effectively reduces the nitro group without affecting the amide functionality or the aromatic rings.[12]

Experimental Protocol:

-

In a round-bottom flask, suspend 3-(4-nitrophenyl)-N-methylbenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

-

Add ammonium chloride (NH₄Cl, 4.0-5.0 eq) to the suspension.

-

Add iron powder (Fe, 4.0-5.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, stirring vigorously.

-

Monitor the disappearance of the starting material by TLC. The product is often UV-active and will have a different Rf value.

-

Once the reaction is complete, cool the mixture and filter it while hot through a pad of Celite to remove the iron salts.

-

Rinse the filter cake thoroughly with hot ethanol or methanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product, this compound. Further purification can be achieved via recrystallization if necessary.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| 3-(4-Nitrophenyl)-N-methylbenzamide | 256.25 | 1.0 |

| Iron Powder (Fe) | 55.85 | 4.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 4.0 |

| Ethanol / Water | - | Solvent |

Purification and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.[13]

-

Purification: Recrystallization from ethanol/water or purification via column chromatography (e.g., ethyl acetate/hexanes solvent system) typically yields a high-purity solid.

-

Melting Point: A sharp melting point indicates high purity.

-

Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the aromatic protons in both rings, a singlet for the N-methyl group, and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Will show the expected number of aromatic carbons and signals for the amide carbonyl and methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (226.27 g/mol ) should be observed.[13]

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching should be present.

-

Safety Precautions

-

3-Bromobenzoyl chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Dichloromethane, dioxane, and ethanol are flammable. Avoid open flames and ensure proper ventilation. Dioxane can form explosive peroxides and should be handled with care.

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

-

General: All chemical manipulations should be performed in a fume hood with appropriate PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide details a reliable and efficient three-step synthesis for this compound. The methodology leverages fundamental organic reactions, including nucleophilic acyl substitution, Suzuki-Miyaura cross-coupling, and chemoselective nitro reduction. By providing a rationale for each procedural choice and detailing the experimental protocols, this document serves as a comprehensive resource for researchers in organic synthesis and drug discovery.

References

-

NCERT. (Reprint 2025-26). Amines. Available at: [Link]

-

ChemistNATE. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Available at: [Link]

- Google Patents. (CN104356022A). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. (Referenced in Chemistry Stack Exchange discussion). Available at: [Link]

-

Valente, S., et al. (2012). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

-

Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). A Mild, Metal-Free Reduction of Nitro Groups to Amines. Organic Letters, 17, 3941-3943. (Referenced in Organic Chemistry Portal). Available at: [Link]

-

Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Available at: [Link]

-

brainly.com. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. Available at: [Link]

- Google Patents. (US20150232412A1). Process for the reduction of nitro derivatives to amines.

-

Blaser, H. U., Steiner, H., & Studer, M. (2009). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (Referenced in a document on selective reduction). Available at: [Link]

-

Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | CymitQuimica [cymitquimica.com]

physicochemical properties of 3-(4-Aminophenyl)-N-methylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Aminophenyl)-N-methylbenzamide

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. These properties govern a molecule's behavior from synthesis and formulation to its ultimate biological activity and fate. This guide provides a comprehensive technical overview of this compound, a molecule of interest due to its biphenyl carboxamide scaffold.

While specific experimental data for this compound (CAS: 1335041-46-7) is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry, data from close structural analogs, and validated predictive models to provide a robust framework for its characterization. The primary audience—researchers, medicinal chemists, and formulation scientists—will find not only foundational data but also detailed, field-proven protocols for the empirical determination of its key properties. Our approach is to empower the scientist with the causal logic behind experimental choices, ensuring a self-validating system for characterization.

Molecular Identity and Structural Features

The identity of a compound is its molecular structure, which dictates its intrinsic properties. This compound is a biphenyl derivative featuring key functional groups that define its chemical personality: a primary aromatic amine, a secondary N-methylated amide, and a biphenyl core.

The primary amine (-NH₂) is a weak base and a hydrogen bond donor, significantly influencing aqueous solubility and pKa. The N-methylbenzamide group contains a hydrogen bond acceptor (the carbonyl oxygen) and contributes to the molecule's polarity and crystalline packing potential. The biphenyl system provides a rigid, hydrophobic core, which is expected to decrease water solubility and increase lipophilicity.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1335041-46-7 | CymitQuimica[1] |

| Molecular Formula | C₁₄H₁₄N₂O | CymitQuimica[1] |

| Molecular Weight | 226.27 g/mol | CymitQuimica[1] |

| IUPAC Name | This compound | |

| Synonyms | 4'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide | CymitQuimica[1] |

| InChI Key | FXYJOGOGMBDLHT-UHFFFAOYSA-N | CymitQuimica[1] |

General Synthetic Strategy

Understanding the synthesis of a molecule is crucial for anticipating potential impurities and for planning the production of analogs. A common and reliable method for synthesizing N-aryl benzamides involves the coupling of a carboxylic acid derivative with an aniline. A plausible route for this compound would proceed via an amide coupling reaction between a 4-nitrophenyl-substituted benzoic acid and methylamine, followed by the reduction of the nitro group to the primary amine. This multi-step process is a standard procedure in medicinal chemistry.[2][3]

Caption: General workflow for the synthesis of this compound.

Key Physicochemical Properties and Experimental Protocols

The following sections detail the significance of critical physicochemical properties and provide standardized protocols for their experimental determination. In the absence of published experimental values, we include predicted values for guidance, understanding that these must be confirmed empirically.

Melting Point (MP)

Significance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities typically depress the melting point and broaden the range. This parameter is critical for quality control and provides insights into the material's solid-state stability.

Experimental Protocol: Capillary Melting Point Determination

This protocol is based on the widely used Thiele tube or modern digital melting point apparatus methods.[4][5][6][7]

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (open at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the measurement at least twice to ensure reproducibility.

Caption: Workflow for experimental melting point determination.

Octanol-Water Partition Coefficient (LogP)

Significance: LogP is the measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic (ADME) properties, including membrane permeability, plasma protein binding, and volume of distribution.[8] A LogP value greater than 0 indicates a preference for the lipid phase (more hydrophobic), while a negative value indicates a preference for the aqueous phase (more hydrophilic).[9][10] For drug candidates, a LogP value is often targeted to be below 5, as per Lipinski's Rule of Five.[8]

Predicted Value: While no experimental value is available for the target compound, its isomer, N-(4-Aminophenyl)-3-methylbenzamide, has a predicted LogP of 3.48.[11] This suggests that this compound is likely a lipophilic compound with poor aqueous solubility.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for LogP determination.[9]

-

Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[12]

-

Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble (predicted to be n-octanol). The concentration should be below its saturation limit.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the saturated aqueous phase.

-

Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically for 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[9][10]

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Significance: Aqueous solubility is a critical factor for drug absorption and bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing significant formulation challenges.[13] Solubility is typically pH-dependent for ionizable compounds. The Biopharmaceutics Classification System (BCS) uses solubility to classify drugs, with an active pharmaceutical ingredient (API) considered "highly soluble" when its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2–6.8.[14]

Experimental Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a specific solvent at equilibrium.[14][15][16]

-

Media Preparation: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility, as recommended by regulatory guidelines.[14]

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-adsorption filter, e.g., PVDF) or centrifugation.

-

Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).[16]

-

Solid-State Analysis: It is good practice to analyze the remaining solid (e.g., by DSC or XRPD) to check for any polymorphic or solvate transformations during the experiment.

Ionization Constant (pKa)

Significance: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For this compound, two pKa values are relevant: one for the protonation of the basic primary aromatic amine (pKaH) and another for the deprotonation of the weakly acidic amide N-H.[17] The pKa of the aromatic amine will strongly influence the compound's solubility, lipophilicity, and receptor binding, as the charged (protonated) form is generally more water-soluble than the neutral form.

Experimental Protocol: Potentiometric or UV-Spectrophotometric Titration

These methods are standard for determining the pKa of ionizable compounds.[18][19]

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water, or a co-solvent system like methanol-water if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode (for potentiometry) or in a cuvette inside a spectrophotometer with a pH probe.

-

Titration:

-

Potentiometry: Titrate the solution with a standardized acid (e.g., HCl) to determine the pKa of the amine. Record the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Spectrophotometry: Measure the UV-Vis absorbance spectrum of the compound at various pH values. The protonated and neutral species will have different spectra. The pKa can be determined by plotting absorbance at a specific wavelength versus pH and fitting the data to the Henderson-Hasselbalch equation.

-

-

Data Analysis: Use appropriate software to analyze the titration curve and calculate the pKa value(s). Multiple measurements are essential for accuracy.

Table 2: Summary of Physicochemical Properties and Methodologies

| Property | Significance for Drug Development | Predicted Value | Standard Experimental Method |

| Melting Point | Purity, identity, solid-state stability | N/A | Capillary Method (Digital Apparatus) |

| LogP | Lipophilicity, membrane permeability, ADME | ~3.5 (based on isomer) | Shake-Flask (n-Octanol/Water) |

| Aqueous Solubility | Bioavailability, formulation design | Low (inferred from LogP) | Equilibrium Shake-Flask (pH 1.2-6.8) |

| pKa | pH-dependent solubility, absorption, target binding | N/A | Potentiometric or Spectrophotometric Titration |

Conclusion and Forward Look

This guide establishes a foundational understanding of this compound, a molecule with structural motifs common in medicinal chemistry. While a comprehensive experimental profile is yet to be published, the provided molecular identifiers, predicted properties, and detailed characterization protocols offer a clear and actionable path for any researcher or drug development professional. The predicted high lipophilicity (LogP ~3.5) suggests that aqueous solubility will be a primary challenge to overcome for potential therapeutic applications, making the empirical determination of its pH-solubility profile and pKa particularly critical. The methodologies outlined herein are not merely procedural steps but represent a robust, self-validating framework for generating the high-quality data necessary to advance a compound from the laboratory bench to clinical consideration.

References

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Melting point determination. University of Calgary. [Link]

-

How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone via YouTube. [Link]

-

Melting Point Determination Lab Protocol. Studylib. [Link]

-

3-amino-N-(4-methylphenyl)benzamide. PubChem, National Center for Biotechnology Information. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

-

Simple Method for the Estimation of pKa of Amines. Croatian Chemical Acta. [Link]

-

Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

Basicity of Amines And pKaH. Master Organic Chemistry. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Guidance on solubility studies for BCS classification. World Health Organization (WHO). [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. University of Ibadan Journals. [Link]

-

N-(4-aminophenyl)-3-methylbenzamide physicochemical properties. ChemSrc. [Link]

-

3-Amino-4-methylbenzamide. Mallak Specialties. [Link]

-

Solubility & Method for determination of solubility. Slideshare. [Link]

-

N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

-

Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Center for Biotechnology Information. [Link]

-

Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

-

4-acetamido-N-(3-aminophenyl)benzamide. PubChem, National Center for Biotechnology Information. [Link]

- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

-

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Synthink. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. studylib.net [studylib.net]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 425651-25-8_n-(4-aminophenyl)-3-methylbenzamideCAS号:425651-25-8_n-(4-aminophenyl)-3-methylbenzamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 12. agilent.com [agilent.com]

- 13. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 14. who.int [who.int]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmatutor.org [pharmatutor.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

Spectroscopic Data for 3-(4-Aminophenyl)-N-methylbenzamide: An In-Depth Technical Guide

Introduction

3-(4-Aminophenyl)-N-methylbenzamide is a biphenylcarboxamide derivative with a structure that presents interesting features for spectroscopic analysis. As a molecule incorporating two distinct aromatic rings, an amide linkage, a secondary amine, and a methyl group, its characterization provides a practical case study for the application of modern spectroscopic techniques. This guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this compound and related analogues.

The accurate determination of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic methods offer a non-destructive and highly informative approach to confirming molecular identity and purity. This document is structured to not only present the predicted data but also to elucidate the underlying principles that govern the interaction of the molecule with different forms of electromagnetic radiation and energy, thereby providing a deeper understanding of the structure-spectra correlation.

Molecular Structure and Analytical Workflow

The analytical workflow for the comprehensive characterization of this compound is a multi-step process that ensures the unequivocal confirmation of its chemical structure. This process begins with the acquisition of data from orthogonal spectroscopic techniques, followed by a detailed analysis and interpretation of the resulting spectra.

Caption: Analytical workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

Rationale for Prediction: The predicted chemical shifts are based on the analysis of substituent effects on the aromatic rings and comparison with known data for similar benzamide and biphenyl structures. The electron-donating amino group on one ring and the electron-withdrawing amide group on the other will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H (Amide) | ~8.0 - 8.5 | Broad Singlet | - |

| H-2', H-6' | ~7.4 - 7.6 | Doublet | ~8.5 |

| H-3', H-5' | ~6.7 - 6.9 | Doublet | ~8.5 |

| H-2 | ~7.9 - 8.1 | Singlet | - |

| H-4 | ~7.6 - 7.8 | Doublet | ~7.8 |

| H-6 | ~7.7 - 7.9 | Doublet | ~7.8 |

| H-5 | ~7.4 - 7.6 | Triplet | ~7.8 |

| N-H₂ (Amine) | ~3.5 - 4.5 | Broad Singlet | - |

| N-CH₃ | ~2.9 - 3.1 | Doublet | ~4.5 |

Predicted ¹³C NMR Data

Rationale for Prediction: The predicted ¹³C NMR chemical shifts are based on established additive models for substituted benzene rings and known shifts for amide and methyl carbons. The carbons directly attached to the nitrogen and carbonyl groups will be significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~167 - 170 |

| C-4' | ~145 - 148 |

| C-1' | ~128 - 131 |

| C-3 | ~135 - 138 |

| C-1 | ~134 - 137 |

| C-2', C-6' | ~128 - 130 |

| C-6 | ~128 - 130 |

| C-5 | ~127 - 129 |

| C-2 | ~125 - 127 |

| C-4 | ~122 - 124 |

| C-3', C-5' | ~114 - 116 |

| N-CH₃ | ~26 - 28 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire the spectrum with proton decoupling.

-

A 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Data

Rationale for Prediction: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in this compound, including N-H, C=O, C-N, and aromatic C-H and C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine, asymmetric & symmetric) | 3400 - 3200 | Medium-Strong |

| N-H Stretch (Amide) | 3350 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, CH₃) | 2950 - 2850 | Weak-Medium |

| C=O Stretch (Amide I) | 1650 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch (Amide) | 1420 - 1380 | Medium |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Medium-Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrometry Data

Rationale for Prediction: The molecular weight is calculated from the molecular formula (C₁₄H₁₄N₂O). The predicted fragmentation pattern is based on the known fragmentation pathways of benzamides and aromatic amines, which typically involve cleavage of the amide bond and fragmentation of the aromatic rings.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 226 | Molecular Ion |

| [M-CH₃NH]⁺ | 195 | Loss of methylamine |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₆H₆N]⁺ | 92 | Aniline radical cation |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

-

EI (with GC-MS): Inject the sample solution into a gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities before it enters the EI source.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak will confirm the molecular weight, and the fragmentation pattern will provide structural information.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. While the data presented in this guide is predictive, it is grounded in the fundamental principles of spectroscopy and corroborated by data from structurally related compounds. The detailed experimental protocols provide a standardized approach for obtaining high-quality data. This technical guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this compound and facilitating its further investigation in various scientific disciplines.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Crystal Structure Analysis of 3-(4-Aminophenyl)-N-methylbenzamide: A Technical Guide for Drug Development Professionals

Abstract: The benzamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Understanding the three-dimensional conformation, intermolecular interactions, and crystal packing of benzamide derivatives is paramount for effective structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 3-(4-Aminophenyl)-N-methylbenzamide, a molecule of interest for its potential applications in drug discovery. While a published crystal structure for this specific compound is not available as of this writing, this document serves as a master protocol, guiding researchers through the entire workflow from crystal growth to final structural validation. To provide concrete examples, crystallographic data from a closely related analogue, N-(4-methylphenyl)benzamide, will be used to illustrate key data presentation and analysis steps.

Introduction: The Significance of Structural Insight

In the landscape of drug development, the precise knowledge of a molecule's three-dimensional structure is not merely academic; it is a critical asset that informs lead optimization, predicts physicochemical properties, and elucidates mechanisms of action. Benzamide derivatives, known for their diverse biological activities, often function by presenting a specific pharmacophore geometry to a biological target.[1][2] The central amide bond's planarity, the torsion angles between the aromatic rings, and the supramolecular synthons formed via hydrogen bonding dictate how the molecule is recognized by a receptor and how it behaves in a solid-state formulation.

The analysis of this compound (Figure 1) is motivated by the need to understand these very features. Its structure combines a biphenyl system with a secondary amide, offering multiple sites for hydrogen bonding (the primary amine and the N-H of the amide) and potential for π-π stacking interactions. A definitive crystal structure analysis provides empirical answers to key questions for drug development professionals:

-

What is the preferred solid-state conformation of the molecule?

-

What is the dihedral angle between the two phenyl rings?

-

Which hydrogen bond donors and acceptors are engaged in the crystal lattice?

-

How do these intermolecular interactions influence crystal packing, and by extension, properties like solubility and stability?

This guide provides the expert-level protocol to answer these questions authoritatively.

Experimental & Computational Methodology

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous experimental technique and robust computational analysis.[3] The causality behind each step is critical for success.

Synthesis and High-Purity Recrystallization

The prerequisite for any crystallographic study is a highly pure sample (>98%). Amide coupling reactions followed by purification, typically via column chromatography, are standard methods for synthesizing the target compound.[1][4]

Protocol for Purity Assessment:

-

Initial Analysis: Confirm the identity and preliminary purity of the synthesized powder using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Chromatographic Purity: Assess purity using High-Performance Liquid Chromatography (HPLC). An isocratic or gradient method should be developed to ensure no significant impurities are co-eluting. A purity level of >98% is the target for proceeding to crystallization trials.

Protocol for Single Crystal Growth

Growing a single crystal of sufficient size (>0.1 mm) and quality (no significant cracks or twinning) is often the most challenging step.[3] The goal is to allow molecules to slowly and orderly assemble into a crystal lattice from a supersaturated solution.[5]

Causality of Method Selection: The choice of crystallization method is dictated by the compound's solubility profile. Slow evaporation is effective for moderately volatile solvents, while vapor diffusion is superior for achieving slow changes in supersaturation, often yielding higher quality crystals.[6][7]

Step-by-Step Crystal Growth Protocol (Vapor Diffusion):

-

Solvent Screening: In small vials, test the solubility of ~5 mg of this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran). Identify a "good" solvent in which the compound is readily soluble.

-

Anti-Solvent Selection: Identify a "poor" or "anti-solvent" in which the compound is sparingly soluble but is miscible with the "good" solvent (e.g., hexane, diethyl ether, water).

-

Vial Preparation:

-

In a small, narrow vial (e.g., 400 µL), dissolve 5-10 mg of the pure compound in the minimum amount of the "good" solvent (e.g., tetrahydrofuran) to achieve full dissolution.

-

Place this small vial inside a larger vial (e.g., 4 mL).

-

Carefully add 1-2 mL of the "anti-solvent" (e.g., hexane) to the larger vial, ensuring it does not mix with the solution in the inner vial.

-

-

Incubation: Seal the larger vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution. This gradually decreases the compound's solubility, leading to slow crystallization over several days to weeks.

-

Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest one using a cryo-loop or a mounted needle.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This phase involves irradiating the crystal with monochromatic X-rays and recording the resulting diffraction pattern. Modern diffractometers automate much of this process.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: Mount the selected crystal onto a goniometer head. For data collection at low temperatures (recommended to reduce thermal motion), the crystal is typically flash-cooled in a stream of cold nitrogen gas (~100 K).

-

Instrumentation: Utilize a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software will then automatically index these spots to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: The software calculates an optimized strategy to collect a complete, highly redundant dataset. This involves rotating the crystal through a series of angles (omega and phi scans) while exposing it to the X-ray beam.

-

Data Integration and Reduction: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection, applies corrections for experimental factors (e.g., Lorentz and polarization effects), and performs an absorption correction. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.

Structure Solution, Refinement, and Validation

This computational workflow transforms the raw diffraction data into a chemically meaningful 3D model of the molecule and its arrangement in the crystal.

Step-by-Step Protocol:

-

Structure Solution: Using a program like SHELXS , the phase problem is solved using direct methods. This statistical approach generates an initial electron density map that reveals the positions of most non-hydrogen atoms.

-

Initial Refinement: This initial atomic model is refined against the experimental data using a least-squares minimization program like SHELXL . Initially, atoms are refined isotropically (with spherical thermal parameters).

-

Anisotropic Refinement: In subsequent cycles, non-hydrogen atoms are refined anisotropically, allowing their thermal displacement parameters to be modeled as ellipsoids. This more accurately represents their thermal motion.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., AFIX instructions in SHELXL) and refined using a riding model. Key H-atoms, like those on the amine and amide nitrogens, may often be located in the difference Fourier map and refined freely.

-

Validation and Finalization: The refined structure is rigorously validated using software like PLATON or the IUCr's checkCIF service. This checks for geometric reasonableness, missed symmetry, and other potential issues. The refinement is considered complete when key indicators (R1, wR2, and Goodness-of-Fit) converge to low values and the residual electron density map is flat.

Structural Analysis: Interpreting the Results

The final output of the refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Analysis of this file provides the desired molecular and packing insights.

Note: As no experimental data for this compound is publicly available, the following tables are populated with data from the published crystal structure of a related compound, N-(4-methylphenyl)benzamide, to serve as a realistic and illustrative example.

Crystallographic Data and Refinement Details

This table summarizes the foundational data from the X-ray diffraction experiment.

| Parameter | Illustrative Value (N-(4-methylphenyl)benzamide) |

| Chemical Formula | C₁₄H₁₃NO |

| Formula Weight | 211.25 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 9.1117 (3) |

| b (Å) | 9.8336 (2) |

| c (Å) | 26.0616 (10) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2335.14 (13) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 295 (2) |

| Radiation type | Mo Kα |

| Final R1 [I > 2σ(I)] | 0.038 |

| Final wR2 (all data) | 0.105 |

| Goodness-of-fit (S) | 1.03 |

Molecular Conformation: Bond Lengths and Angles

The analysis of intramolecular geometry reveals the molecule's precise 3D shape, highlighting any strain or unusual bonding characteristics.

| Bond / Angle | Illustrative Value (Å or °) | Description |

| C=O (Amide) | 1.233 (2) | Carbonyl bond length |

| C-N (Amide) | 1.345 (2) | Amide C-N bond length, showing partial double bond character |

| N-H (Amide) | 0.826 (14) | Amide N-H bond length |

| C-C (inter-ring) | N/A | For the target molecule, this would define the biphenyl link |

| Dihedral Angle | 28.9 (1) | Angle between the two aromatic ring planes |

Supramolecular Assembly: Intermolecular Interactions

For drug development professionals, this is a crucial part of the analysis. It details the non-covalent interactions that govern crystal packing and can inform formulation and polymorph screening. The primary amine and secondary amide in this compound are expected to form a robust hydrogen-bonding network.

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Operator |

| Hydrogen Bond | N1-H1N···O1 | 2.9208 (14) | 164.2 (15) | x, 1/2-y, -1/2+z |

In the example, a single N-H···O hydrogen bond links molecules into chains. In the target molecule, one would expect additional N-H···O or N-H···N bonds involving the primary amine, likely creating a more complex 2D or 3D network.

Discussion: From Structure to Application

The structural data, once obtained, provides a powerful predictive tool. The dihedral angle between the phenyl rings is a key conformational parameter that can be correlated with binding affinity at a target receptor. A relatively twisted conformation, as seen in the example data, may be necessary to fit into a specific binding pocket.

The hydrogen bonding analysis is fundamental for solid-form development. A strong, directional hydrogen bond network, as hypothesized in Diagram 2, suggests a thermodynamically stable crystal lattice. This stability can translate to a desirable high melting point and low hygroscopicity. Visualizing the packing using software like Mercury can reveal channels or voids in the crystal lattice, which could potentially accommodate solvent molecules, alerting scientists to the possibility of solvate formation. This structural knowledge is invaluable for anticipating and solving potential challenges in drug formulation and manufacturing.

Conclusion

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure, offering unparalleled insight for researchers in drug discovery and development. This guide has outlined a comprehensive, best-practice workflow for the crystal structure analysis of this compound. By following these self-validating protocols—from meticulous crystal growth to rigorous computational refinement and detailed interaction analysis—scientists can generate the high-quality structural data needed to accelerate their research, optimize molecular design, and make informed decisions in the development of new therapeutics.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

-

Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. [Link]

-

Spek, A. L. (n.d.). PLATON, A Multipurpose Crystallographic Tool. Utrecht University. [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

-

Wikipedia contributors. (2024). Mercury (crystallography). Wikipedia, The Free Encyclopedia. [Link]

-

Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A: Foundations of Crystallography, 46(S1), C34. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Crystal Structure Visualization and Analysis Software. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. [Link]

-

Spek, A. L. (n.d.). THE PLATON HOMEPAGE. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

-

Spek, A. L. (n.d.). PLATON INTRO. MIT. [Link]

-

Bruno, I. J., et al. (2019). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 52(Pt 4), 748–757. [Link]

-

Macrae, C. F., et al. (2008). Mercury CSD 2.0 - new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

-

ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. [Link]

-

Jin, L. H., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 850–861. [Link]

-

Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

Wikipedia contributors. (2024). Recrystallization (chemistry). Wikipedia, The Free Encyclopedia. [Link]

-

Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE (Journal of Visualized Experiments), (97), e52524. [Link]

-

University of Missouri-St. Louis. (n.d.). Recrystallization1. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

-

University of Florida. (2015). Crystal Growing Tips. [Link]

-

Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

-

Turská, M., et al. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o83. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1335041-46-7|4'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chem-space.com [chem-space.com]

- 7. N-(4-Aminophenyl)-N-methylbenzamide [oakwoodchemical.com]

An In-Depth Technical Guide to the Potential Biological Targets of 3-(4-Aminophenyl)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive framework for identifying and validating the potential biological targets of the novel compound, 3-(4-Aminophenyl)-N-methylbenzamide. While direct empirical data for this specific molecule is not yet prevalent in published literature, its core structure incorporates key pharmacophoric elements found in potent modulators of critical enzyme families, particularly those involved in epigenetic regulation. This document synthesizes information from structurally related compounds to hypothesize primary target classes, including sirtuins (SIRTs) and histone deacetylases (HDACs). We present a logical, multi-stage experimental workflow, from initial in silico screening and enzymatic assays to cellular target engagement and unbiased proteomic approaches, designed to rigorously elucidate the compound's mechanism of action. Detailed protocols, data interpretation strategies, and illustrative diagrams are provided to guide researchers in drug development and chemical biology in their investigation of this and similar novel chemical entities.

Introduction and Structural Rationale

The compound this compound is a biphenylcarboxamide derivative. Its structure, featuring a benzamide core, is a privileged scaffold in medicinal chemistry, frequently associated with enzyme inhibition. The aminophenyl and N-methylbenzamide moieties are present in numerous bioactive molecules, suggesting a high potential for interaction with specific biological macromolecules.

Analysis of public and proprietary databases reveals a gap in the characterization of this compound. However, extensive research on structurally analogous compounds provides a strong basis for forming initial hypotheses about its biological activity. Notably, benzamide derivatives have been extensively developed as inhibitors of NAD+-dependent protein deacetylases, known as sirtuins, and zinc-dependent histone deacetylases (HDACs).[1][2][3][4][5][6] For instance, compounds with a 3-substituted benzamide scaffold have shown potent and selective inhibition of SIRT2, a target implicated in neurodegenerative diseases and cancer.[1][2][3][7] Furthermore, N-(aminophenyl)benzamide structures are core to several established HDAC inhibitors.[5][6] This structural precedent forms the logical foundation for the targeted investigation outlined in this guide.

Hypothesized Primary Target Classes

Based on the analysis of structurally related inhibitors, we propose the following enzyme families as high-probability targets for this compound.

Sirtuin (SIRT) Family of Deacetylases

The sirtuins are a class of NAD+-dependent enzymes that remove acetyl and other acyl groups from lysine residues on a multitude of protein substrates. Their roles in metabolism, DNA repair, and inflammation make them attractive therapeutic targets.

-

Primary Hypothesis: this compound acts as an inhibitor of SIRT2.

-

Rationale: Numerous potent and selective SIRT2 inhibitors are based on a 3-substituted benzamide or nicotinamide scaffold.[1][7] The overall shape and hydrophobicity of the subject molecule may allow it to fit within the substrate-binding pocket of SIRT2.

Histone Deacetylase (HDAC) Family

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors have emerged as a validated class of anti-cancer agents.

-

Primary Hypothesis: this compound inhibits Class I or Class II HDACs.

-

Rationale: The N-(2-aminophenyl)benzamide moiety is a key pharmacophore in several potent, isotype-selective HDAC inhibitors, such as MGCD0103 (Mocetinostat).[5][6] This structural feature often coordinates with the zinc ion in the HDAC active site.

DNA Methyltransferases (DNMTs)

DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification.

-

Secondary Hypothesis: The compound may exhibit inhibitory activity against DNMTs.

-

Rationale: Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been identified as inhibitors of DNMT1 and DNMT3A.[8] While the substitution pattern is different, the shared aminophenyl-benzamide core warrants investigation.

A Multi-Stage Workflow for Target Identification and Validation

We propose a systematic, tiered approach to definitively identify and characterize the biological targets of this compound. This workflow is designed to move from broad, high-throughput screening to specific, mechanistic validation.

Figure 1: A multi-stage workflow for target identification.

Stage 1: In Silico and In Vitro Screening

The initial stage focuses on rapidly testing our primary hypotheses using computational and biochemical methods.

3.1.1 Molecular Docking (In Silico)

-

Objective: To predict the binding affinity and pose of this compound within the active sites of human sirtuins (SIRT1-7), HDACs (Class I, II, IV), and DNMTs.

-

Causality: Docking studies provide a structural hypothesis for binding and can help prioritize which enzymes to screen biochemically. A favorable predicted binding energy suggests a higher probability of interaction.

3.1.2 In Vitro Enzymatic Inhibition Assays

-

Objective: To quantify the inhibitory activity of the compound against a panel of purified recombinant enzymes.

-

Protocol: A typical protocol for a fluorogenic SIRT2 assay is provided below. Similar commercially available kits can be used for other SIRTs and HDACs.

Experimental Protocol: Fluorogenic SIRT2 Deacetylase Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

SIRT2 Enzyme: Recombinant human SIRT2, diluted in Assay Buffer to 2x final concentration.

-

Substrate: Fluorogenic acetylated peptide substrate (e.g., Ac-Lys(Ac)-AMC), diluted to 2x final concentration.

-

NAD+: Diluted in Assay Buffer to 2x final concentration.

-

Test Compound: this compound, serially diluted in DMSO, then further diluted in Assay Buffer to 2x final concentration.

-

Developer Solution: Trypsin and Nicotinamide in Assay Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of 2x Test Compound solution to appropriate wells. Add 5 µL of Assay Buffer with DMSO for positive and negative controls.

-

Add 5 µL of 2x SIRT2 enzyme solution to all wells except negative controls (add 5 µL Assay Buffer instead).

-

Add 5 µL of 2x NAD+ solution to all wells.

-

Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of 2x Substrate solution.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the signal by adding 10 µL of Developer Solution.

-

Incubate for 20 minutes at 37°C.

-

Read fluorescence (Excitation: 355 nm, Emission: 460 nm).

-

-

Data Analysis:

-

Calculate percent inhibition relative to DMSO controls.

-

For hits showing >50% inhibition in the primary screen, perform a dose-response experiment with a 10-point serial dilution to determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

| Hypothesized Target Class | Primary Screening Panel | Assay Principle |

| Sirtuins | SIRT1, SIRT2, SIRT3, SIRT5 | Fluorogenic peptide deacetylation |

| HDACs | HDAC1, HDAC3, HDAC6, HDAC8 | Fluorogenic peptide deacetylation |

| DNMTs | DNMT1, DNMT3A | Methylation-sensitive fluorescence |

Table 1: Proposed primary in vitro screening panel.

Stage 2: Cellular Target Engagement and Functional Assays

This stage aims to confirm that the compound interacts with its putative target in a complex cellular environment and elicits a biological response.

3.2.1 Cellular Target Engagement

-

Objective: To verify direct binding of the compound to the target protein in intact cells.

-

Methodology: The Cellular Thermal Shift Assay (CETSA) is a powerful technique. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Self-Validation: A positive result (a shift in the melting temperature of the target protein only in the presence of the compound) is direct evidence of physical interaction in the cell.

3.2.2 Target-Specific Biomarker Assays

-

Objective: To measure the downstream consequences of target inhibition.

-

Causality: If the compound inhibits SIRT2, we expect to see an increase in the acetylation of its primary cytoplasmic substrate, α-tubulin.[1][2] If it inhibits Class I HDACs, we expect hyperacetylation of core histones (e.g., H3K9ac, H4K16ac). These assays link target engagement to a direct biochemical outcome.

Experimental Protocol: Western Blot for α-Tubulin Acetylation

-

Cell Treatment: Plate a relevant cell line (e.g., HeLa or a neuroblastoma line like SH-SY5Y) and treat with varying concentrations of this compound for 4-24 hours. Include a known SIRT2 inhibitor as a positive control.

-

Lysate Preparation: Wash cells with cold PBS and lyse in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C: anti-acetylated-α-tubulin (K40) and anti-α-tubulin (as a loading control).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensities and normalize the acetylated-tubulin signal to the total tubulin signal.

Figure 2: Hypothesized inhibition of the SIRT2 pathway.

Stage 3: Unbiased Proteome-Wide Target Identification

To identify all potential binding partners (including off-targets) and to deconvolve the mechanism of action if the initial hypotheses are incorrect, an unbiased approach is essential.

-

Objective: To capture and identify all cellular proteins that bind to this compound.

-

Methodology: Affinity Purification coupled with Mass Spectrometry (AP-MS). This involves synthesizing a version of the compound that is attached to a solid support (e.g., Sepharose beads) via a chemical linker. This "bait" is then incubated with cell lysate to "pull down" interacting proteins, which are subsequently identified by mass spectrometry.

-

Authoritative Grounding: This is a gold-standard chemical proteomics technique for target deconvolution. The inclusion of a competitor control (incubation with beads in the presence of excess free compound) is a self-validating step to distinguish specific binders from non-specific background proteins.

Conclusion

The rational, evidence-based investigation of novel chemical matter is fundamental to modern drug discovery. While this compound is an under-characterized molecule, its structural similarity to known epigenetic modulators provides a strong foundation for targeted inquiry. The multi-stage workflow presented in this guide—progressing from in silico prediction and biochemical screening to cellular validation and unbiased proteomics—offers a robust and self-validating pathway to comprehensively define its biological targets and mechanism of action. This systematic approach not only maximizes the probability of success but also ensures scientific rigor in the characterization of this promising compound.

References

- 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023). This study explores SIRT2 inhibitors based on the 3-aminobenzyloxy nicotinamide scaffold, contributing to the discovery of potent and selective SIRT2 inhibitors.

- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. This paper describes the design and synthesis of analogues of SGI-1027 as inhibitors of DNA methyltransferases.

- Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. (n.d.). PubMed Central. This study focuses on optimizing the potency of SIRT2 inhibitors containing the 3-(benzylsulfonamido)benzamide scaffold.

- Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. (n.d.). PubMed Central. This paper describes the optimization of SIRT2 inhibitors containing the neuroprotective sulfobenzoic acid scaffold.

- N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. (n.d.). ChemicalBook.

- 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). (n.d.). PubMed Central. This article reports on the development of SIRT2 inhibitors based on the 3-(N-arylsulfamoyl)benzamide scaffold.

- Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). MDPI. This review discusses the development of various small molecule sirtuin inhibitors, including those with benzamide structures.

- Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. (2008). Journal of Medicinal Chemistry. This paper describes the design and biological evaluation of MGCD0103, an isotype-selective HDAC inhibitor.

- Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. (n.d.). ACS Publications. Further details on the HDAC inhibitor MGCD0103.

Sources

- 1. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]

- 5. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Aminophenyl)-N-methylbenzamide Interactions

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the computational modeling of the interactions between the small molecule 3-(4-Aminophenyl)-N-methylbenzamide and a putative protein target. As the specific biological target for this compound is not publicly established, this document will delineate a universally applicable workflow, using a hypothetical protein kinase as a representative target class to illustrate the principles and protocols. This approach ensures that the methodologies described herein are readily adaptable to various research contexts.

The core philosophy of this guide is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Each step is not merely a procedural instruction but is accompanied by an in-depth explanation of the underlying scientific rationale, empowering the researcher to make informed decisions throughout the modeling cascade.

Part 1: Foundational Principles and Strategic Overview

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions that would otherwise require extensive and resource-intensive laboratory experimentation.[1][2][3] The primary objective of modeling the interaction of a ligand like this compound with its protein target is to elucidate the binding mode, predict the binding affinity, and understand the dynamics of the complex. This knowledge is pivotal for lead optimization and rational drug design.

The Hierarchical Nature of In Silico Modeling

Our approach is hierarchical, starting with less computationally expensive methods to rapidly screen possibilities and progressing to more rigorous, and costly, techniques to refine and validate our predictions. This tiered strategy maximizes efficiency and confidence in the final results.

Figure 1: A hierarchical workflow for in silico modeling of ligand-protein interactions.

Part 2: Ligand and Protein Structure Preparation: The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. "Garbage in, garbage out" is a well-worn but critical axiom in computational chemistry.

Ligand Preparation: this compound

The initial step involves generating a high-quality 3D conformation of this compound.

Protocol: Ligand Preparation

-

Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem or drawn using chemical drawing software.[4]

-

Convert to 3D: Utilize a program like Open Babel or the ligand preparation tools within software suites like Schrödinger or MOE to convert the 2D structure into a 3D conformation.

-